![molecular formula C19H14ClFN4O B2842998 5-[(2-氯-6-氟苯基)甲基]-1-(2-甲基苯基)吡唑并[3,4-d]嘧啶-4-酮 CAS No. 895014-64-9](/img/structure/B2842998.png)

5-[(2-氯-6-氟苯基)甲基]-1-(2-甲基苯基)吡唑并[3,4-d]嘧啶-4-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

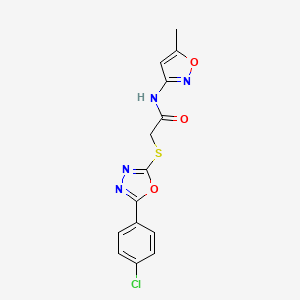

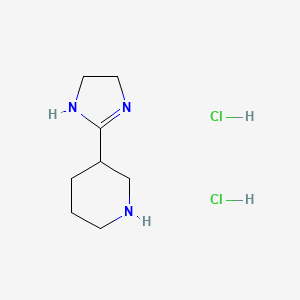

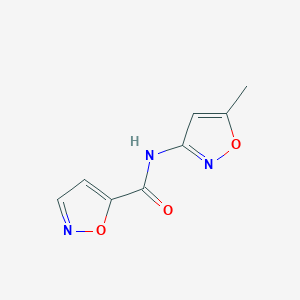

The compound “5-[(2-Chloro-6-fluorophenyl)methyl]-1-(2-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-one” is a pyrazolo[3,4-d]pyrimidine derivative . Pyrazolo[3,4-d]pyrimidines are a class of compounds that have been found to exhibit significant biological activity, particularly as inhibitors of CDK2, a protein kinase that is a potential target for cancer treatment .

Synthesis Analysis

The synthesis of pyrazolo[3,4-d]pyrimidine derivatives involves the design and creation of new small molecules . The process includes the development of thioglycoside derivatives based on the pyrazolo[3,4-d]pyrimidine scaffold . The synthesis process is complex and requires careful planning and execution to ensure the desired product is obtained .科学研究应用

腺苷激酶抑制

该化合物属于吡唑并[3,4-d]嘧啶衍生物的更广泛类别,其被研究用于抑制腺苷激酶,这是一种参与细胞能量传递和信号转导的酶。腺苷激酶的抑制对消炎活性有影响,如一项研究中所示,该研究评估了衍生物在体外和大鼠胸膜炎模型中抑制的有效性,显示了在炎症控制中的潜在治疗应用 (Cottam 等,1993)。

药物化学和药物发现

研究还探索了新型吡唑衍生物的合成,包括与吡唑并[3,4-d]嘧啶环系相关的吡唑衍生物,以用于其药用应用。这些研究专注于设计具有显著生物学特性的化合物,例如抗氧化、抗乳腺癌和抗炎作用。具体来说,对吡唑并[3,4-d]嘧啶骨架的修饰导致了具有有希望的 COX-2 抑制特性的化合物的鉴定,突出了这些衍生物在开发未来抗炎药中的作用 (Thangarasu 等,2019)。

抗癌和抗 5-脂氧合酶剂

已经合成了一系列新型吡唑并[3,4-d]嘧啶衍生物,并评估了它们的抗癌和抗 5-脂氧合酶活性。研究表明,某些衍生物对 HCT-116 和 MCF-7 癌细胞系表现出显着的细胞毒性,并对 5-脂氧合酶(一种参与从花生四烯酸中生物合成白三烯的酶)具有抑制作用。这些发现表明这些化合物在癌症治疗和炎症相关疾病中具有潜在的用途 (Rahmouni 等,2016)。

除草剂活性

此外,已经合成了吡唑并[3,4-d]嘧啶-4-酮的衍生物并评估了它们的除草剂活性。初步生物测定表明,某些化合物在特定剂量下对油菜(油菜)和稗草(稗草)的根部表现出良好的抑制活性。这表明这些化合物在农业环境中作为除草剂的潜在应用,有助于杂草控制策略 (Luo 等,2017)。

作用机制

Target of Action

The primary target of 5-[(2-Chloro-6-fluorophenyl)methyl]-1-(2-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-one is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, and its inhibition is an appealing target for cancer treatment .

Mode of Action

The compound interacts with CDK2, inhibiting its activity . This inhibition results in a significant alteration in cell cycle progression . The compound’s interaction with CDK2 also leads to the induction of apoptosis within cells .

Biochemical Pathways

The compound affects the CDK2/cyclin A2 pathway . By inhibiting CDK2, the compound disrupts the normal progression of the cell cycle, leading to cell cycle arrest . This disruption can lead to the induction of apoptosis, a form of programmed cell death .

Pharmacokinetics

The compound’s water solubility, density, melting point, and boiling point suggest that it may have good bioavailability .

Result of Action

The compound has shown superior cytotoxic activities against various cancer cell lines, including MCF-7 and HCT-116 . It has demonstrated significant inhibitory activity, with IC50 values in the nanomolar range . This suggests that the compound could be a potent anti-cancer agent.

Action Environment

The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the compound’s stability may be affected by light and humidity, as it is sensitive to these conditions . Furthermore, the compound’s action and efficacy may be influenced by the specific microenvironment of the cancer cells, including factors such as pH, oxygen levels, and the presence of other biochemical substances.

属性

IUPAC Name |

5-[(2-chloro-6-fluorophenyl)methyl]-1-(2-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14ClFN4O/c1-12-5-2-3-8-17(12)25-18-13(9-23-25)19(26)24(11-22-18)10-14-15(20)6-4-7-16(14)21/h2-9,11H,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZEGJFVAJKWCNS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1N2C3=C(C=N2)C(=O)N(C=N3)CC4=C(C=CC=C4Cl)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14ClFN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-[(2-Chloro-6-fluorophenyl)methyl]-1-(2-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-one | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3-methylphenyl)-2-[[3-[(4-methylphenyl)methyl]-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2842918.png)

![5-amino-1-{[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2842931.png)

![3-(2,4-Dimethoxyphenyl)-1-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}propan-1-one](/img/structure/B2842932.png)

![Ethyl 4-[6-(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)hexanoyl]piperazine-1-carboxylate](/img/structure/B2842936.png)

![N-(4-amino-2-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)furan-2-carboxamide](/img/structure/B2842937.png)